molecular formula C11H11ClO3S B13065232 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B13065232
M. Wt: 258.72 g/mol
InChI Key: GFMLQEKFHGEHQQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a bicyclic sulfonyl chloride derivative featuring a fused indene core. Its structure includes two methyl groups at the 1-position, a ketone group at the 3-position, and a sulfonyl chloride substituent at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for sulfonamide formation in pharmaceuticals and agrochemicals. The steric and electronic effects of its substituents influence its reactivity and physical properties, distinguishing it from related analogs.

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

1,1-dimethyl-3-oxo-2H-indene-5-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-11(2)6-10(13)8-5-7(16(12,14)15)3-4-9(8)11/h3-5H,6H2,1-2H3

InChI Key

GFMLQEKFHGEHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Route A: Multi-step Synthesis from Dimedone

Step Reagents & Conditions Outcome Yield (%) Notes
1. Condensation of dimedone with electrophile (e.g., ethyl acetate derivative) Acid/base catalysis, reflux Formation of 3-oxo-2,3-dihydro-1H-indene core ~50-80% Control of temperature critical to avoid side reactions
2. Sulfonation at 5-position Chlorosulfonic acid or SO3 complexes, low temperature Formation of 5-sulfonic acid intermediate Moderate Requires careful temperature control to prevent over-sulfonation
3. Conversion to sulfonyl chloride PCl5 or SOCl2, anhydrous conditions 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 40-80% Anhydrous conditions essential to avoid hydrolysis

Route B: Oxidation and Functionalization

  • Starting from 1H-indene derivatives, oxidation with reagents such as pyridinium dichromate or manganese catalysts can yield the keto-indene intermediate.
  • Subsequent sulfonation and chlorination steps as above are performed.
  • This method can offer alternative access depending on available starting materials.

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification typically involves extraction, drying over calcium chloride or sodium sulfate, and recrystallization from solvents such as ethanol or methanol.
  • Yields vary depending on reaction scale and conditions but generally range from 40% to 80% over multiple steps.

Summary Table of Preparation Methods

Preparation Stage Common Reagents Typical Conditions Yield Range Key Considerations
Dihydroindene core synthesis Dimedone, electrophiles, acid/base catalysts Reflux, controlled pH 50-80% Temperature control to avoid side products
Sulfonation Chlorosulfonic acid, SO3 complexes Low temperature, inert atmosphere Moderate Prevent over-sulfonation, moisture exclusion
Chlorination to sulfonyl chloride PCl5, SOCl2 Anhydrous, room temperature to gentle heating 40-80% Strict anhydrous conditions to avoid hydrolysis
Purification Solvent extraction, recrystallization Ambient to mild heating - Use of drying agents and recrystallization for purity

Research Findings and Optimization Notes

  • The sulfonyl chloride group is highly reactive and sensitive to moisture; thus, the final chlorination step must be conducted under rigorously anhydrous conditions.
  • Yields can be improved by optimizing the sulfonation temperature and duration, as well as by careful choice of chlorinating agent.
  • Analytical data confirm the structure and purity of the product, with characteristic NMR signals for the indene core and sulfonyl chloride moiety.
  • The compound’s reactivity with nucleophiles such as amines and alcohols has been studied to confirm the sulfonyl chloride functionality and to explore its utility as an intermediate in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone or sulfonyl chloride groups.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the development of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Similarities and Key Differences

Compound Name Core Structure Substituents (Positions) Molecular Formula CAS No. Molecular Weight (g/mol)
1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 2,3-Dihydro-1H-indene 1,1-dimethyl (C1), 3-oxo (C3), 5-SO₂Cl (C5) C₁₁H₁₁ClO₃S Not provided ~254.72 (calculated)
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride 2,3-Dihydro-1H-indene 2-acetamido (C2), 5-SO₂Cl (C5) C₁₁H₁₂ClNO₃S Not provided 273.73 (calculated)
2,3-Dihydro-1H-indene-5-sulfonyl chloride 2,3-Dihydro-1H-indene 5-SO₂Cl (C5) C₉H₉ClO₂S 52205-85-3 216.69
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 2,3-Dihydro-1H-indene 2,2-dichloro (C2), 1-oxo (C1), 5-SO₂Cl (C5) C₉H₅Cl₃O₃S 1803598-16-4 299.56 (calculated)
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride 2,3-Dihydro-1H-indene 6-methoxy (C6), 5-SO₂Cl (C5) C₁₀H₁₁ClO₃S Not provided 246.71 (calculated)

Key Observations :

  • Steric Effects : The 1,1-dimethyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to unsubstituted analogs like 2,3-dihydro-1H-indene-5-sulfonyl chloride .
  • This contrasts with electron-donating groups (e.g., 6-methoxy in ), which could deactivate the sulfonyl chloride.
  • Reactivity Trends : Dichloro-substituted analogs (e.g., ) exhibit higher electrophilicity due to strong electron-withdrawing effects, whereas acetamido derivatives (e.g., ) may show moderated reactivity due to the amide group’s resonance stabilization.

Research Findings and Trends

  • Crystallinity : Steric hindrance in the target compound may reduce crystallinity compared to unsubstituted analogs, as observed in recrystallization challenges with acetamido derivatives .
  • Stability: The 3-oxo group in the target compound could lead to keto-enol tautomerism, affecting storage conditions and reaction pathways .
  • Applications : The dimethyl and oxo groups make the target compound valuable in designing protease inhibitors, where controlled reactivity and steric shielding are critical .

Biological Activity

1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride functional group that enhances its reactivity and biological interactions.

  • Molecular Formula : C₁₁H₁₁ClO₃S
  • Molecular Weight : 244.72 g/mol
  • CAS Number : 112568-00-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its role in synthetic organic chemistry.

Anticancer Properties

Research indicates that compounds similar to 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis (programmed cell death) in cancerous tissues, making these compounds promising candidates for cancer treatment .

The proposed mechanism of action for the anticancer effects involves:

  • Inhibition of IAPs : By blocking the function of these proteins, the compound may promote apoptosis in tumor cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

StudyFindings
Study 1 Indicated that similar indene derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity.
Study 2 Demonstrated that the introduction of a sulfonyl chloride moiety increases the reactivity of indene derivatives with biological targets.
Study 3 Reported that compounds with structural similarities to 1,1-dimethyl-3-oxo derivatives exhibited significant antibacterial and anti-inflammatory activities.

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its sulfonyl chloride group allows for various nucleophilic substitutions, leading to diverse functionalized products.

Synthetic Pathways

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.
  • Formation of Indene Derivatives : The compound can serve as a precursor for synthesizing various biologically active indene derivatives through cyclization reactions.

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